

The Discovery and Isolation of Amphisin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Amphistin*

Cat. No.: *B1247007*

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Amphisin is a cyclic lipoundecapeptide that belongs to a class of bioactive secondary metabolites produced by certain bacteria.[1] This guide provides a comprehensive overview of its discovery, isolation, chemical properties, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Discovery and Origin

Amphisin was first isolated from *Pseudomonas* sp. strain DSS73.[1] It is a non-ribosomally synthesized peptide, a characteristic of many complex natural products with diverse biological activities.[1] Structurally, it is closely related to other cyclic lipopeptides such as tensin and pholipeptin, which are produced by *Pseudomonas fluorescens*. [1] Amphisin exhibits both biosurfactant and antifungal properties, making it a molecule of interest for various applications, including bioremediation and as a potential antifungal agent.[1][2]

Chemical Structure and Properties

The primary structure of amphisin is β -hydroxydecanoyl-d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Gln-l-Leu-l-Ile-l-Asp.[1] A key feature of its structure is the formation of a lactone ring, which links the hydroxyl group of the Thr4 residue to the C-terminal carboxyl group.[1] The lipid portion, a β -hydroxydecanoyl fatty acid, is attached to the N-terminus of the peptide chain.

[1] X-ray crystallography has revealed that the peptide backbone of amphisin predominantly adopts a 310-helix conformation.[1] This amphiphilic nature, with a hydrophobic fatty acid tail and a more hydrophilic peptide ring, is crucial for its biological activity.[1][3]

Quantitative Data

Property	Value	Reference
Molecular Formula	C ₆₆ H ₁₁₄ N ₁₂ O ₂₀	[1]
Molecular Weight	~1350 - 1430 Da (for amphisin-like compounds)	[3]
Crystal System	Orthorhombic	[1]
Resolution	0.65 Å	[1]
Surface Tension Reduction	Reduces surface tension of water to ~27 mN/m	[3]
Critical Micelle Concentration (CMC)	10 μM (for the related arthrofactin)	[1]

Experimental Protocols

Isolation and Purification of Amphisin

The isolation of amphisin from bacterial cultures involves a multi-step process designed to separate the lipopeptide from other cellular components and media constituents.

1. Culturing of *Pseudomonas* sp. DSS73:

- The bacteria are cultured in a suitable liquid medium, such as a minimal medium amended with an inducer like sugar beet seed exudate to enhance amphisin production.[4]
- Cultures are typically incubated with shaking to ensure adequate aeration.

2. Extraction:

- After a sufficient growth period, often into the stationary phase, the bacterial cells are removed from the culture broth by centrifugation.[4]

- The supernatant, which contains the secreted amphisin, is then subjected to extraction. Given the amphiphilic nature of amphisin, a common method is liquid-liquid extraction using a solvent like ethyl acetate.

3. Purification:

- The crude extract is concentrated and then purified using various chromatographic techniques.[1]
- Column Chromatography: Initial purification may be performed using silica gel (Si-60) or Sephadex LH-20 column chromatography.[1]
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity amphisin is typically achieved using reversed-phase HPLC (RP-HPLC) on a C18 column.[5] A gradient of acetonitrile in water with a modifier like trifluoroacetic acid is often used as the mobile phase.[1]

4. Purity Analysis:

- The purity of the isolated amphisin is confirmed by analytical HPLC, often coupled with UV detection at a wavelength of 210 nm.[5]

Structural Characterization

- Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight of the isolated compound.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are conducted to elucidate the amino acid sequence and the three-dimensional structure of the peptide in solution.[6]
- X-ray Crystallography: To determine the precise solid-state three-dimensional structure, single crystals of amphisin are grown and analyzed using X-ray diffraction.[1]

Biosynthesis and Regulation

Amphisin is synthesized by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[4][7] The gene encoding this synthetase in *Pseudomonas* sp. DSS73 has been identified as *amsY*.[4]

The production of amphisin is tightly regulated by a two-component regulatory system, GacS/GacA.[4][8] The sensor kinase, GacS, is thought to respond to environmental signals, such as small molecules present in sugar beet seed exudates.[4][8] Upon activation, GacS phosphorylates the response regulator GacA, which in turn activates the transcription of genes required for amphisin synthesis, including *amsY*.[4]

Mechanism of Action and Signaling

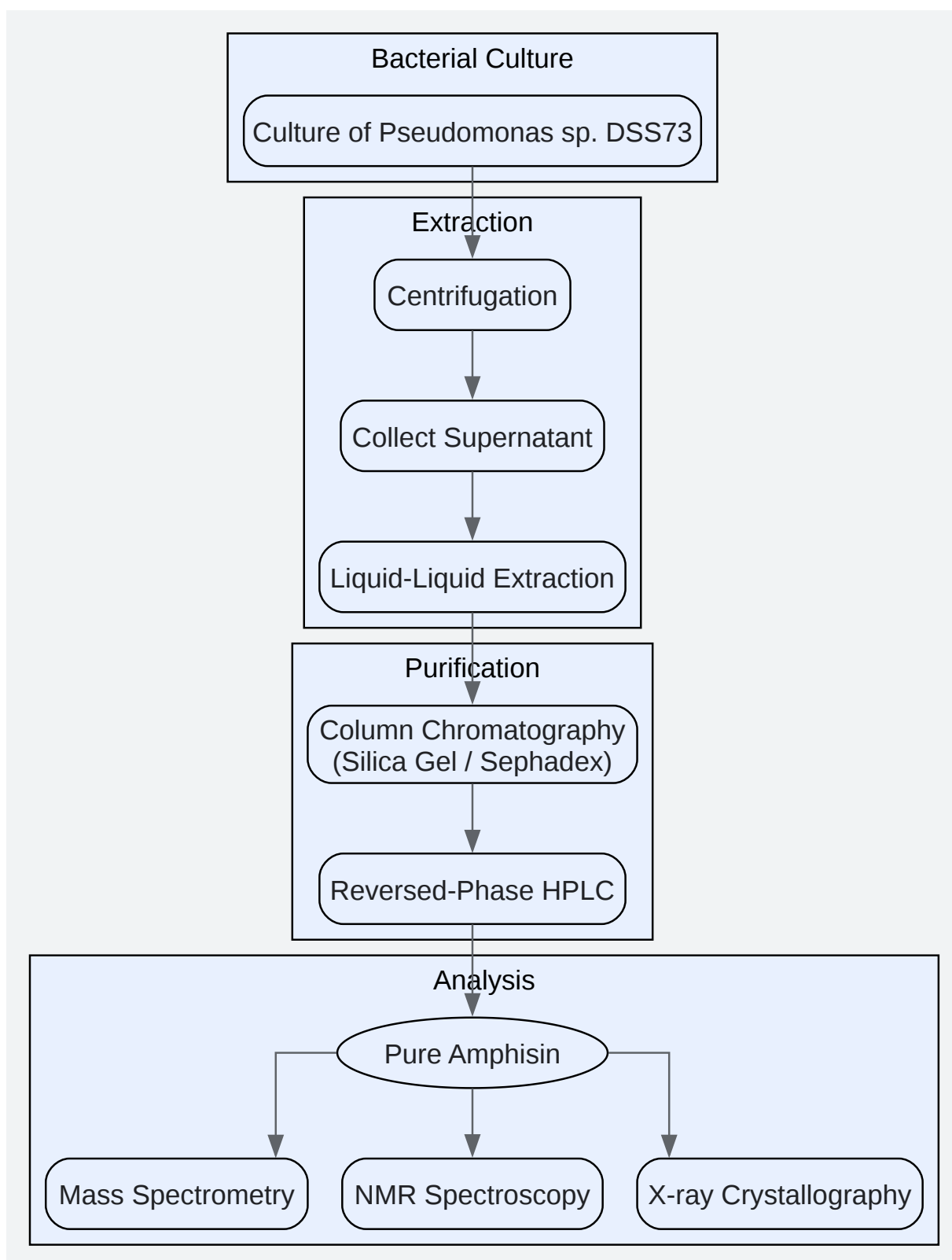
The primary mode of action for amphisin and related cyclic lipopeptides is the perturbation of biological membranes.[8][9] Their amphiphilic structure allows them to insert into the phospholipid bilayer of target cells, particularly fungi.[3][9] This insertion leads to the formation of transmembrane pores or channels.[9]

The formation of these pores disrupts the integrity of the cell membrane, leading to:

- An influx of H⁺ and Ca²⁺ ions.[9]
- An efflux of K⁺ ions.[9]
- Collapse of the membrane potential and pH gradient.[9]

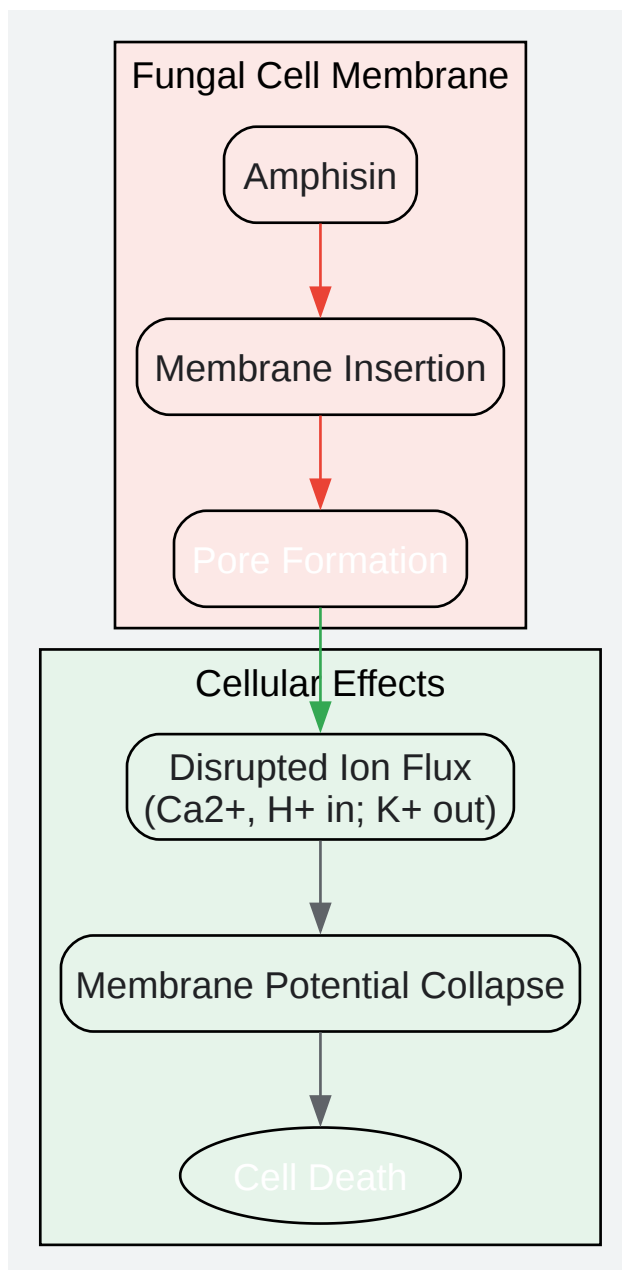
This uncontrolled ion exchange ultimately leads to the induction of calcium-mediated signaling pathways that trigger cell death.[9]

Visualizations



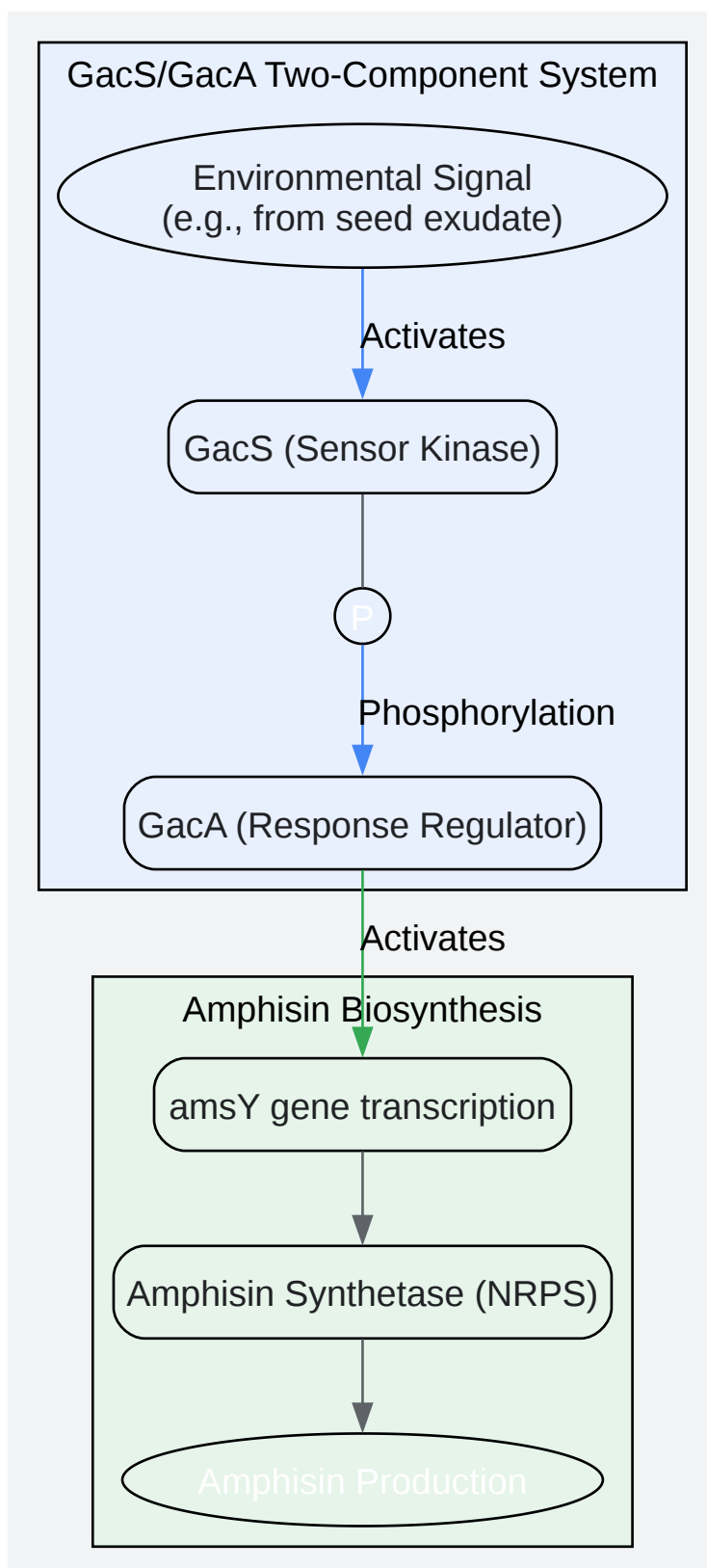
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Caption: Experimental workflow for the isolation and characterization of amphisin.



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Caption: Proposed mechanism of action of amphisin on fungal cell membranes.



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Caption: GacS/GacA regulatory pathway for amphisin biosynthesis in *Pseudomonas*.

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- To cite this document: BenchChem. [The Discovery and Isolation of Amphisin: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1247007/docs#the-discovery-and-isolation-of-amphisin-a-technical-guide\]](https://www.benchchem.com/product/b1247007/docs#the-discovery-and-isolation-of-amphisin-a-technical-guide)

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